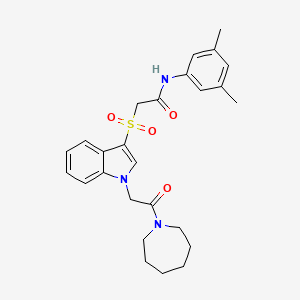
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features an indole moiety, which is known for its diverse biological properties, and a sulfonamide group that may enhance its therapeutic efficacy.
The molecular formula of the compound is C31H36N4O5S with a molecular weight of approximately 576.71 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including an azepane ring and a sulfonamide group.
The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems. The indole moiety may play a crucial role in enzyme and receptor interactions, potentially modulating various signaling pathways. Studies suggest that compounds with similar structures can act as inhibitors of tyrosine kinase receptors, which are pivotal in cancer progression and treatment.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of similar compounds against various cancer cell lines. For instance, compounds bearing indole moieties have shown significant activity against colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines. The in vitro cytotoxicity was assessed using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | TBD |
| Similar Indole Derivative | HepG2 | 15 |
| Similar Indole Derivative | MDA-MB-231 | 20 |
Note: TBD indicates that specific data for the compound was not available but is expected to follow similar trends as other derivatives.
Selectivity and Safety
The selectivity index (SI), calculated by comparing the cytotoxicity against cancer cells versus normal cells, suggests that these compounds may exhibit lower toxicity towards normal cells while maintaining efficacy against cancerous cells. This selectivity is crucial for developing safe therapeutic agents.
Case Studies
A study published in 2023 explored a series of thiazolylhydrazonothiazoles with indole structures similar to our compound. The results indicated promising anticancer activity with minimal toxicity to normal cells, reinforcing the potential of indole-based compounds in cancer therapy .
Propiedades
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-19-13-20(2)15-21(14-19)27-25(30)18-34(32,33)24-16-29(23-10-6-5-9-22(23)24)17-26(31)28-11-7-3-4-8-12-28/h5-6,9-10,13-16H,3-4,7-8,11-12,17-18H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKHIPFQTIZOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














